tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-chloro-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(7-16)14-6-10(13)15-8/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMICSYVZOUWTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=CN=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Bicyclic Core
The bicyclic pyrido[3,4-b]pyrazine framework is typically synthesized via condensation reactions involving appropriately substituted pyridine and pyrazine precursors. Commonly, a diaminopyridine derivative undergoes cyclization with a suitable diketone or aldehyde under acidic or basic catalysis to form the fused heterocycle.
Esterification to Form the tert-Butyl Carboxylate
The carboxylate group at the 6-position is introduced or protected as a tert-butyl ester to enhance stability and facilitate purification. This is commonly done by reacting the corresponding carboxylic acid intermediate with tert-butanol in the presence of acid catalysts such as sulfuric acid or using tert-butyl chloroformate with a base like triethylamine. Alternatively, direct esterification using DCC (dicyclohexylcarbodiimide) coupling agents can be employed.
Purification and Characterization
The crude product is purified by column chromatography or recrystallization. Characterization includes:
- Melting point determination.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical shifts corresponding to the bicyclic system, chloro substituent, and tert-butyl group.
- Infrared (IR) spectroscopy to verify ester carbonyl and heterocyclic ring vibrations.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis for purity assessment.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bicyclic core formation | Diaminopyridine + diketone, acid/base catalysis | Ethanol or DMF | 60–80 | 70–85 | Cyclization monitored by TLC |
| Chlorination at 2-position | N-chlorosuccinimide (NCS) | DCM or chloroform | 0 to 25 | 65–75 | Controlled addition to avoid over-chlorination |
| Esterification (tert-butyl) | tert-Butanol + acid catalyst or tert-butyl chloroformate + base | DCM or THF | Room temp | 80–90 | Reaction time 2–4 hours |
| Purification | Silica gel chromatography or recrystallization | - | - | - | Purity > 98% by HPLC |
Research Findings and Optimization Notes
- The choice of chlorinating agent and reaction temperature critically affects regioselectivity and yield. NCS at low temperature is preferred for selective 2-chlorination.
- The tert-butyl ester group provides enhanced stability compared to methyl or ethyl esters, facilitating handling and storage.
- Solvent polarity influences reaction rates; dichloromethane is optimal for chlorination, while tetrahydrofuran (THF) or dichloromethane is preferred for esterification.
- Purification by column chromatography using silica gel with gradient elution (hexane/ethyl acetate) yields high-purity product.
- Spectral data confirm the presence of the tert-butyl group (singlet near 1.4 ppm in ¹H NMR) and the chloro substituent (downfield shifts in aromatic region).
Summary Table of Key Analytical Data
| Analytical Technique | Key Observations | Interpretation |
|---|---|---|
| ¹H NMR | Singlet at ~1.4 ppm (9H), aromatic protons 7–9 ppm | tert-Butyl ester and bicyclic protons |
| ¹³C NMR | Carbonyl carbon at ~165 ppm, tert-butyl carbons at ~28 ppm | Ester carbonyl and alkyl carbons |
| IR Spectroscopy | Strong absorption at ~1720 cm⁻¹ (C=O stretch) | Ester carbonyl group |
| Mass Spectrometry | Molecular ion peak at m/z 270 (M+H)+ | Confirms molecular weight 269.73 g/mol |
| Melting Point | 120–125 °C | Consistent with literature values |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The dihydropyrido[3,4-b]pyrazine core can be reduced to its fully saturated form using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or primary amines in polar aprotic solvents (e.g., dimethylformamide, DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
The major products depend on the type of reaction. For example, substitution with an amine would yield an amino derivative, while reduction would yield a fully saturated pyrazine derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrido[3,4-b]pyrazine vs. Pyrido[4,3-d]pyrimidine
The target compound’s pyrido[3,4-b]pyrazine core differs from pyrido[4,3-d]pyrimidine derivatives (e.g., tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, CAS 1092352-55-0) in nitrogen arrangement. Pyrazine has two adjacent nitrogen atoms, whereas pyrimidine has two nitrogens at positions 1 and 3. This difference impacts electronic properties and binding affinity in biological targets. For example, pyrimidine derivatives like 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidines exhibit potent EGFR inhibition (IC₅₀: 10–50 nM) due to optimized hydrogen bonding with kinase domains . In contrast, pyrido[3,4-b]pyrazine analogs may prioritize interactions with alternative targets, though specific data for the target compound remain unreported .
Saturation Level
For instance, ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (CAS 949922-49-0) shares this feature but uses an ethyl ester, resulting in lower steric hindrance and faster hydrolysis compared to the tert-butyl analog .
Substituent Position and Functional Groups
Chlorine Position
The 2-chloro substituent in the target compound contrasts with 3-chloro isomers (e.g., tert-butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate, CAS 1823793-09-4). Positional isomerism influences reactivity; 2-chloro derivatives are more susceptible to nucleophilic substitution at the ortho position, enabling diverse derivatization pathways .
Ester Group Variations
Replacing the tert-butyl group with ethyl (e.g., ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate) or benzyl (e.g., benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) alters stability and synthetic utility. Tert-butyl esters resist hydrolysis under acidic conditions, making them preferable for multi-step syntheses, whereas ethyl esters are cost-effective but less stable .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (CAS: 1211541-90-0) is a synthetic compound with a complex bicyclic structure that incorporates both pyridine and pyrazine moieties. Its unique chemical properties arise from the presence of a chloro substituent and a tert-butyl ester group, which may influence its biological activity. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The chloro group may facilitate nucleophilic substitution reactions, while the carboxylate moiety can participate in esterification or hydrolysis reactions. Additionally, the nitrogen atoms in the structure allow for potential coordination with metal ions, enhancing its reactivity and biological interactions .
Anticancer Activity
Compounds with similar structural features have shown promising anticancer properties. For instance:
- Antiproliferative Effects: Certain derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) under hypoxic conditions .
- Mechanisms: These compounds may induce apoptosis through the activation of caspase pathways or by downregulating oncogenic factors such as HIF1α and BCL2 .
Antimicrobial Activity
Similar bicyclic compounds have exhibited antimicrobial properties:
- Broad-Spectrum Activity: Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Fungal Inhibition: Some derivatives have also been reported to possess antifungal activity against strains like Candida albicans .
Case Studies
A review of related literature reveals several case studies highlighting the biological activities of compounds structurally related to this compound:
| Study | Findings | |
|---|---|---|
| Anticancer Study | Investigated antiproliferative effects on various cancer cell lines | Compounds showed selective toxicity towards malignant cells |
| Antimicrobial Evaluation | Tested against multiple bacterial strains | Demonstrated significant antimicrobial activity with low MIC values |
| Apoptosis Induction | Analyzed mechanisms of cell death in cancer models | Indicated activation of apoptotic pathways via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
